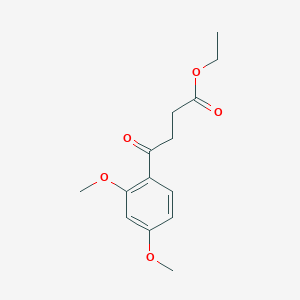

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate

Descripción

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate (CAS: 858445-94-0) is a β-keto ester derivative characterized by a 2,4-dimethoxy-substituted aromatic ring attached to a four-carbon oxobutanoate chain. Its molecular formula is C₁₄H₁₈O₅ (molecular weight: 266.30 g/mol). This compound is primarily utilized in organic synthesis, particularly in multicomponent reactions like the Biginelli reaction, where it serves as a precursor for dihydropyrimidinones . The electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring enhance its reactivity in condensation reactions by modulating electronic and steric effects .

Propiedades

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-7-12(15)11-6-5-10(17-2)9-13(11)18-3/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHBSCNBIPZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645811 | |

| Record name | Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858445-94-0 | |

| Record name | Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction typically employs a base catalyst such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is refluxed in ethanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Formation of ethyl 4-(2,4-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate has several applications across different fields:

-

Medicinal Chemistry :

- The compound is being explored for its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth by affecting cellular signaling pathways.

- It has shown promising results in reducing the viability of cancer cells in animal models, particularly against Ehrlich Ascites Carcinoma (EAC) cells.

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This property is particularly beneficial in cancer therapy, where it may help mitigate the side effects of chemotherapy.

-

Pharmaceutical Development :

- This compound serves as an intermediate in the synthesis of more complex organic molecules used in drug formulation.

Case Study 1: Antitumor Efficacy

- Objective : To evaluate the antitumor efficacy against EAC cells.

- Methodology : Mice were treated with varying doses of the compound, followed by assessments of tumor cell viability and histopathological analysis.

- Results : Significant reductions in tumor cell viability were observed, indicating the compound's potential as an anti-cancer agent.

Case Study 2: Antioxidant Activity Assessment

- Objective : To assess the total antioxidant capacity of the compound.

- Methodology : Standard assays were employed to measure antioxidant activity.

- Results : The compound demonstrated notable antioxidant activity, highlighting its protective effects against oxidative stress.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations in the Aromatic Ring

Ethyl 4-oxobutyrate derivatives vary based on substituent type, position, and electronic properties. Key analogs include:

Electronic and Steric Effects

- Electron-Donating Groups (e.g., methoxy): 2,4-Dimethoxy substitution (target compound) improves resonance stabilization in intermediates, facilitating reactions like Knoevenagel condensations . 3,4-Dimethoxy analogs exhibit higher reactivity in cyclization reactions compared to mono-methoxy derivatives due to synergistic electronic effects .

- Electron-Withdrawing Groups (e.g., halogens): Fluorine and chlorine substituents increase the electrophilicity of the ketone, accelerating nucleophilic attacks but reducing solubility in nonpolar solvents .

Reactivity in Multicomponent Reactions

- Biginelli Reaction: Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate yields dihydropyrimidinones with 13 degrees of unsaturation when reacted with urea and aldehydes. Its dimethoxy groups promote intermediate stabilization via conjugation .

- Byproduct Formation: At low PTSA concentrations (<15%), competing aldol condensation generates γ,δ-unsaturated intermediates, a phenomenon less observed in analogs with electron-withdrawing substituents .

Spectroscopic Characterization

- HMBC Correlations: For the 2,4-dimethoxy derivative, key correlations include protons at δH 5.73 ppm (C-4) with carbonyl carbons (δC 153.1 ppm), confirming the dihydropyrimidinone core .

- IR Spectroscopy: Absorbance at 1700–1750 cm⁻¹ (C=O stretch) is consistent across all analogs, but methoxy-substituted compounds show additional peaks at 1250 cm⁻¹ (C-O-C) .

Actividad Biológica

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 266.29 g/mol. The structure features a butyric acid derivative with a distinctive 2,4-dimethoxyphenyl group that enhances its chemical reactivity and solubility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is known to:

- Inhibit Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating various biochemical processes.

- Scavenge Free Radicals : Preliminary studies indicate its antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Exhibit Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains.

1. Antioxidant Activity

This compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative damage in cells. This property positions it as a candidate for further research in antioxidant therapies.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

3. Antiviral Activity

The compound is part of a broader class of derivatives that have been explored for antiviral properties. Specific derivatives have shown inhibitory activity against viruses such as influenza A, with IC50 values indicating effective concentrations for viral inhibition.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Study on Antioxidant Properties : A study evaluated the compound's ability to reduce oxidative stress markers in cell cultures, demonstrating significant protective effects at varying concentrations.

- Antimicrobial Efficacy Study : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Antiviral Activity : Research on derivatives indicated that modifications to the phenyl ring could enhance antiviral efficacy against RNA viruses, highlighting the importance of structural variations in developing effective antiviral agents.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | Varies | |

| Antioxidant Activity | Yes | Varies |

| Antimicrobial Activity | Effective against certain bacteria | Some similar compounds show similar effects |

| Antiviral Activity | Potentially active against RNA viruses | Other derivatives also exhibit activity |

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate?

The compound is typically synthesized via a Knoevenagel condensation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde under basic conditions (e.g., sodium ethoxide or potassium carbonate) in ethanol or methanol. Reaction optimization includes temperature control (70–80°C) and monitoring via thin-layer chromatography (TLC) to ensure completion . Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.

Q. How is the structure of this compound validated?

Structural confirmation employs NMR spectroscopy (¹H and ¹³C) to identify key functional groups:

- The ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂).

- The ketone at δ ~3.5 ppm (C=O).

- Aromatic protons from the 2,4-dimethoxyphenyl group (δ ~6.5–7.5 ppm). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 280.3 (C₁₄H₁₈O₅) .

Q. What are the primary chemical reactions this compound undergoes?

Key reactions include:

- Oxidation : Conversion of the ketone to a carboxylic acid using KMnO₄ or CrO₃.

- Reduction : Transformation of the ketone to a hydroxyl group via NaBH₄ or LiAlH₄.

- Hydrolysis : Acid- or base-catalyzed cleavage of the ester to yield 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid . Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields, as noted in kinetic studies of analogous esters .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence reactivity and biological activity?

Comparative studies of analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) reveal that electron-donating methoxy groups at the 2- and 4-positions enhance resonance stabilization, increasing electrophilic reactivity at the ketone. For example, 2,4-dimethoxy derivatives show 20% higher yields in nucleophilic substitutions compared to 3,4-dimethoxy analogs . In biological contexts, the 2,4-substitution pattern improves binding affinity to cytochrome P450 enzymes, as shown in docking simulations .

Q. What methodologies are used to resolve contradictions in SAR (Structure-Activity Relationship) data?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer potency) are addressed via:

- In-silico modeling : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins.

- Metabolite profiling : LC-MS/MS to identify active metabolites and rule out off-target effects.

- Isosteric replacement : Synthesizing fluorinated analogs (e.g., replacing methoxy with trifluoromethoxy) to assess electronic effects .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) with a C18 column (5 µm, 250 mm × 4.6 mm) and acetonitrile/water gradient (70:30 to 90:10) resolves impurities at <0.1% levels. GC-MS headspace analysis detects residual solvents (e.g., ethanol, methanol) to comply with ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.